molecular formula C19H20N4O B2876920 N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide CAS No. 847387-48-8

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide

Cat. No. B2876920
CAS RN: 847387-48-8
M. Wt: 320.396
InChI Key: ANCMCCUEQBXHJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide” is a chemical compound that belongs to the class of imidazo[1,2-a]pyrimidines . Imidazo[1,2-a]pyrimidines have received significant attention in the synthetic chemistry community due to their varied medicinal applications .


Synthesis Analysis

Imidazo[1,2-a]pyrimidines have been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, etc . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .


Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyrimidines are diverse. They include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

Scientific Research Applications

Anticancer and Antiviral Applications

  • Androgen Receptor Antagonism for Cancer Therapy : A study by Linton et al. (2011) described a compound structurally related to N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide as a full antagonist of the androgen receptor. This compound showed significant in vivo tumor growth inhibition in castration-resistant prostate cancer (CRPC). However, it faced challenges due to rapid metabolism by aldehyde oxidase (AO), which the study addressed through various medicinal chemistry strategies (Linton et al., 2011).

  • Synthesis of Pyrazolopyrimidine Derivatives with Antibacterial Activity : Rahmouni et al. (2014) synthesized a series of pyrazolo[3,4-d]pyrimidin-4-amines, which showed significant antibacterial activity. This study highlights the potential of pyrazolopyrimidine derivatives, related to the core structure of this compound, in developing new antibacterial agents (Rahmouni et al., 2014).

  • Antiviral Agents : A compound structurally related to this compound was designed and prepared for testing as antirhinovirus agents by Hamdouchi et al. (1999). This class of compounds showed potential as inhibitors of human rhinovirus (Hamdouchi et al., 1999).

DNA Binding and Gene Regulation

  • DNA Binding Oligomers for Gene Expression Modulation : Meier et al. (2012) explored Pyrrole–imidazole (Py–Im) hairpin polyamides, related to the core structure of this compound. These compounds can disrupt protein–DNA interactions and modulate gene expression in living cells, offering potential applications as molecular probes or therapeutic agents (Meier et al., 2012).

  • Polyamides in Gene Therapy : Nagashima et al. (2009) developed a method for the determination and quantification of Py-Im polyamide in rat plasma, highlighting its potential as a gene therapy agent. These compounds have been identified as novel candidates for gene therapy due to their ability to bind DNA (Nagashima et al., 2009).

  • Cyclic Polyamides for Gene Expression Regulation : Chenoweth et al. (2009) discussed cyclic Py-Im polyamides that can regulate endogenous gene expression by disrupting transcription factor-DNA binding. These findings suggest potential applications in modulating gene expression in various diseases (Chenoweth et al., 2009).

properties

IUPAC Name

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c24-18(14-6-2-1-3-7-14)21-16-9-4-8-15(12-16)17-13-23-11-5-10-20-19(23)22-17/h4-5,8-14H,1-3,6-7H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCMCCUEQBXHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.